1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one
Description
The compound 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure common in bioactive molecules due to its conformational rigidity and ability to interact with biological targets. Key structural elements include:
- 3-Cyclopropylidene substituent: A strained cyclopropane ring fused to the bicyclo system, which may enhance binding affinity via steric and electronic effects.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., –15) suggest applications in drug discovery, particularly targeting neurological or oncological pathways.
Properties
IUPAC Name |
1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(11-15-12-21-19-4-2-1-3-18(15)19)22-16-7-8-17(22)10-14(9-16)13-5-6-13/h1-4,12,16-17,21H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZBSXOGIOMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through asymmetric cycloadditions, which afford optically active intermediates with high diastereo- and enantioselectivities . The indole moiety can be introduced via a subsequent coupling reaction, often under conditions that ensure the preservation of the stereochemical integrity of the bicyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes and continuous flow techniques to enhance efficiency and scalability. The specific conditions would depend on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The bicyclic core can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction can yield various indoline derivatives.
Scientific Research Applications
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool for studying biological processes, particularly those involving indole derivatives.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bicyclic core may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Estimated from structural analogs.
Substituent-Driven Variations
Cyclopropane vs.
Aromatic Moieties : The indole group (target) contrasts with methoxyphenyl () and trifluoromethylphenyl (). Indole’s hydrogen-bonding capacity may favor serotonin receptor interactions, whereas fluorinated groups enhance bioavailability .
Ketone Linkers: The ethanone bridge in the target compound differs from the propan-1-one in . Shorter linkers may reduce conformational flexibility, affecting target binding.
Biological Activity
The compound 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic molecule that belongs to the class of bicyclic alkaloids. It features a unique bicyclic structure, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure can be broken down into two significant components: the 8-azabicyclo[3.2.1]octane framework and the indole moiety. The presence of these structural elements contributes to its biological activity.
| Component | Structure | Significance |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Structure | Central scaffold in tropane alkaloids with various biological activities |
| Indole | Structure | Known for neuroactive properties and potential therapeutic effects |
Biological Activity
Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, including:
- Antinociceptive Effects : Some derivatives have shown potent analgesic properties through interactions with opioid receptors, particularly kappa (κ) receptors .
- Anticholinergic Activity : The unique bicyclic structure allows for modulation of neurotransmitter systems, influencing cholinergic pathways .
Case Studies
-
Kappa Opioid Receptor Antagonism :
A series of studies demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit selective antagonism at κ-opioid receptors. For instance, one compound showed an IC50 value of 20 nM against κ receptors, indicating strong binding affinity . -
Nematicidal Activity :
Another study explored the nematicidal properties of related compounds against root-knot nematodes (Meloidogyne incognita). Results showed an inhibition rate of 84% at a concentration of 160 mg/L, highlighting the potential agricultural applications of these compounds .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Binding : The compound's ability to bind selectively to various receptors (e.g., opioid receptors) allows it to modulate pain pathways effectively.
- Enzyme Inhibition : Some studies suggest that similar compounds may inhibit specific enzymes involved in neurotransmitter degradation, enhancing their pharmacological effects.
Summary of Findings
The biological activity of this compound is characterized by its interactions with multiple biological targets, leading to significant pharmacological effects. The following table summarizes key findings related to its biological activity:
Q & A
Basic Research Questions
Q. What are the key synthetic steps for synthesizing 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one?
- The synthesis typically involves:
Construction of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization of a tropinone precursor.
Introduction of the cyclopropylidene group at position 3 using a [3+2] cycloaddition reaction with diazomethane derivatives.
Coupling of the indole moiety via a Friedel-Crafts alkylation or nucleophilic substitution, optimized under anhydrous conditions (e.g., using BF₃·Et₂O as a catalyst) .
- Critical parameters include reaction temperature (0–5°C for cyclopropane stability) and solvent choice (e.g., dichloromethane for polar aprotic conditions) .
Q. How is the stereochemistry of the bicyclic framework confirmed experimentally?
- X-ray crystallography is the gold standard for resolving stereochemical ambiguities, particularly for the 8-azabicyclo[3.2.1]octane core and cyclopropylidene orientation .
- NMR spectroscopy (¹H, ¹³C, and 2D NOESY) is used to analyze coupling constants and spatial proximities, such as the indole C3 proton’s interaction with the bicyclic nitrogen .
Q. What purification methods are recommended for isolating high-purity samples?
- High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) is preferred for separating polar impurities.
- Recrystallization from ethanol/water mixtures (7:3 v/v) improves crystallinity and purity (>95%) .
Advanced Research Questions
Q. How can conflicting biological activity data between similar bicyclic compounds be resolved?
- Example contradiction : A derivative with a trifluoromethylphenyl group () shows higher receptor affinity than the indole variant.
- Methodology :
- Perform competitive binding assays under standardized conditions (pH 7.4, 25°C).
- Use molecular docking simulations to compare indole’s π-π stacking interactions with trifluoromethylphenyl’s hydrophobic effects .
- Key insight : Indole’s hydrogen-bonding potential may reduce off-target binding but require structural optimization for enhanced affinity .
Q. What strategies optimize reaction yields for stereochemically complex intermediates?
- Dynamic kinetic resolution (DKR) can enhance enantioselectivity during cyclopropane formation by using chiral catalysts (e.g., Rh₂(OAc)₄ with phosphine ligands) .
- Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours for indole coupling) while maintaining >80% yield .
Q. How do computational models predict the compound’s pharmacokinetic properties?
- ADMET prediction tools (e.g., SwissADME) analyze:
- Lipophilicity (LogP) : Calculated as 2.1 ± 0.3, indicating moderate blood-brain barrier permeability.
- Metabolic stability : CYP3A4-mediated oxidation is a primary clearance pathway, validated via human liver microsome assays .
Key Research Challenges
- Stereochemical instability : The cyclopropylidene group is prone to ring-opening under acidic conditions (pH < 5). Mitigate via buffered reaction media (pH 6–7) .
- Low aqueous solubility : Formulate as a nanoparticulate suspension (200–300 nm particle size) using polyvinylpyrrolidone (PVP) stabilizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
